

# Decoding the Certificate of Analysis: A Technical Guide to AILNYVANK-(Lys-13C6,15N2)

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## Compound of Interest

Compound Name: AILNYVANK-(Lys-13C6,15N2)

Cat. No.: B12378094

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For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) for a stable isotope-labeled peptide like **AILNYVANK-(Lys-13C6,15N2)** is a critical document. It provides the essential data to ensure the quality, identity, and purity of the material, which is paramount for its use in quantitative proteomics and as a tracer in various stages of drug development. This guide offers an in-depth explanation of the typical data and methodologies presented in such a CofA.

## Quantitative Data Summary

A typical Certificate of Analysis for **AILNYVANK-(Lys-13C6,15N2)** will present key quantitative data in a clear, tabular format. These tables summarize the analytical results for identity, purity, and concentration.

Table 1: General Information and Identification

Parameter	Specification	Result
Product Name	AILNYVANK-(Lys-13C6,15N2)	Conforms
Sequence	Ala-Ile-Leu-Asn-Tyr-Val-Ala-Asn-[Lys(13C6,15N2)]	Conforms
Molecular Formula	C40 <sup>13</sup> C6H76N10 <sup>15</sup> N2O13	Conforms
Molecular Weight	1013.11 g/mol	1013.10 g/mol
Appearance	White to off-white powder	Conforms

Table 2: Purity and Impurity Profile

Parameter	Method	Specification	Result
Purity	HPLC	≥98%	99.5%
Major Impurity	HPLC	Report	0.3%
Other Impurities	HPLC	Report	<0.2%

Table 3: Peptide Content and Concentration

Parameter	Method	Specification	Result
Peptide Content	Amino Acid Analysis	Report	85.2%
Net Peptide Weight	Calculation	Report	0.852 mg (for a 1 mg vial)

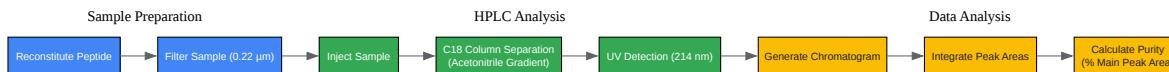
## Experimental Protocols

The quantitative data presented in the Certificate of Analysis are derived from rigorous experimental procedures. The following sections detail the methodologies for the key analyses performed.

# High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of peptides. It separates the desired peptide from any impurities based on their physicochemical properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Sample Preparation:** The lyophilized peptide is reconstituted in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile. The sample is then filtered through a 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$  syringe filter to remove any particulate matter.[\[2\]](#)[\[3\]](#)
- **Instrumentation and Column:** A standard HPLC system equipped with a UV detector is used. For most peptides, a reversed-phase C18 column is employed. The choice of column dimensions and particle size will depend on the specific separation requirements.[\[1\]](#)[\[2\]](#)
- **Mobile Phase and Gradient:** A binary gradient system is typically used.
  - Mobile Phase A: 0.1% TFA in water.
  - Mobile Phase B: 0.1% TFA in acetonitrile. The separation is achieved by applying a gradient of increasing Mobile Phase B, for example, from 5% to 60% over 30 minutes.
- **Detection:** The peptide is detected by monitoring the UV absorbance at 214 nm, which corresponds to the peptide bonds.[\[3\]](#)
- **Data Analysis:** The purity of the peptide is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[\[1\]](#)[\[3\]](#)



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## HPLC Purity Analysis Workflow

## Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the identity of the peptide by measuring its mass-to-charge ratio ( $m/z$ ) and comparing it to the theoretical mass.[\[4\]](#)

- **Sample Preparation:** The peptide sample is prepared similarly to the HPLC sample, often being diluted in a suitable solvent for direct infusion or LC-MS analysis.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The peptide can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
- **Ionization:** Electrospray ionization (ESI) is a common method for ionizing peptides.
- **Mass Analysis:** The mass spectrometer measures the  $m/z$  of the intact peptide. The resulting spectrum will show a peak corresponding to the molecular weight of the **AILNYVANK-(Lys-13C6,15N2)** peptide.
- **Data Analysis:** The experimentally determined molecular weight is compared to the calculated theoretical molecular weight of the peptide. A close match confirms the identity of the peptide.



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### Mass Spectrometry Identity Confirmation Workflow

## Amino Acid Analysis (AAA) for Peptide Quantification

Amino acid analysis is the gold standard for determining the absolute quantity of a peptide in a sample.[\[5\]](#)[\[6\]](#) This method involves hydrolyzing the peptide into its constituent amino acids and

then quantifying each amino acid.

- Acid Hydrolysis: The peptide sample is hydrolyzed in 6 M hydrochloric acid at approximately 110°C for 24 hours. This process breaks the peptide bonds, releasing the individual amino acids.[5][7]
- Amino Acid Separation and Quantification: The resulting amino acid mixture is then analyzed. This is often done using liquid chromatography coupled with mass spectrometry (LC-MS) or by derivatizing the amino acids and using HPLC with UV or fluorescence detection.[5] Stable isotope-labeled amino acids are used as internal standards for accurate quantification.[5][8]
- Data Analysis: The concentration of each amino acid is determined. The total peptide concentration is then calculated based on the known amino acid sequence of the peptide. The peptide content is reported as a percentage of the total weight of the lyophilized powder.



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### Amino Acid Analysis for Peptide Quantification Workflow

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